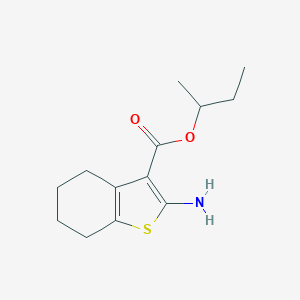

Sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Properties

IUPAC Name |

butan-2-yl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-3-8(2)16-13(15)11-9-6-4-5-7-10(9)17-12(11)14/h8H,3-7,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATLUXISVORLDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C1=C(SC2=C1CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801149275 | |

| Record name | 1-Methylpropyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801149275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438220-75-8 | |

| Record name | 1-Methylpropyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438220-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpropyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801149275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate Preparation : A tetrahydrobenzo[b]thiophene precursor is synthesized by introducing an iodine atom at the 4-position of a cyclohexene ring fused to a thiophene moiety.

-

Carbonylation : The iodinated substrate is treated with carbon monoxide (32 atm) and sec-butanol in the presence of palladium iodide (PdI₂, 2 mol%) and potassium iodide (KI, 10:1 molar ratio to Pd) at 80–100°C for 24–36 hours.

-

Cyclization : CO insertion facilitates the formation of the ester bond, while simultaneous cyclization generates the benzothiophene core.

Key Parameters :

Table 1: Optimization of Pd-Catalyzed Carbonylation for Sec-Butyl Ester Synthesis

| Parameter | Condition | Impact on Yield |

|---|---|---|

| CO Pressure | 32 atm | Maximizes CO insertion efficiency |

| PdI₂ Loading | 2 mol% | Balances cost and reactivity |

| Reaction Time | 36 hours | Ensures complete conversion |

| KI Co-Catalyst | 10:1 (KI:Pd) | Enhances catalytic activity |

Acid-Catalyzed Esterification of Pre-Formed Carboxylic Acid

This two-step method involves synthesizing the tetrahydrobenzo[b]thiophene-3-carboxylic acid followed by esterification with sec-butanol.

Step 1: Hydrolysis of Methyl Ester to Carboxylic Acid

As demonstrated in, the methyl ester of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is hydrolyzed under basic conditions:

Step 2: Esterification with Sec-Butanol

The carboxylic acid is converted to the sec-butyl ester via two pathways:

-

Acid Chloride Route :

-

Direct Coupling :

Critical Considerations :

-

Purity : Column chromatography (hexane/ethyl acetate, 95:5) removes unreacted alcohol and byproducts.

-

Side Reactions : Over-esterification or trans-esterification is mitigated by stoichiometric control.

Cyclocondensation Approaches

Modified Gewald reactions offer an alternative route, leveraging cyclohexanone derivatives to construct the tetrahydrobenzo[b]thiophene core.

Gewald Reaction Adaptation

-

Reactants : Cyclohexanone, cyanoacetate ester, and elemental sulfur.

-

Conditions : Reflux in ethanol with morpholine as a base for 12 hours.

-

Mechanism :

-

Knoevenagel condensation between cyclohexanone and cyanoacetate forms an α,β-unsaturated nitrile.

-

Sulfur incorporation via cyclization yields the 2-aminothiophene ring.

-

Sec-Butyl Ester Incorporation :

Table 2: Comparative Analysis of Cyclocondensation Methods

| Parameter | Gewald Reaction | Pd-Catalyzed Route |

|---|---|---|

| Starting Materials | Cyclohexanone, cyanoacetate, S₈ | Iodocyclohexene, CO, sec-butanol |

| Reaction Time | 12 hours | 36 hours |

| Yield | 60–75% | 55–82% |

| Scalability | Moderate | High (continuous CO flow) |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Scientific Research Applications

Cancer Research

Sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its potential anticancer properties:

- Apoptosis Induction : The compound has demonstrated the ability to induce apoptosis in various cancer cell lines, particularly MCF-7 breast cancer cells, with an IC₅₀ value ranging from 23.2 to 49.9 μM, indicating significant cytotoxicity against these cells .

- Cell Cycle Arrest : Flow cytometry analyses have shown that treatment with this compound leads to G2/M phase arrest and S-phase arrest in MCF-7 cells, suggesting its role in inhibiting cell proliferation through modulation of the cell cycle .

Neuropharmacology

Preliminary studies indicate that this compound may have neuroprotective effects:

- Acetylcholinesterase Inhibition : The compound has been identified as a potential acetylcholinesterase inhibitor, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's .

Chemical Reactions

The compound can undergo various chemical reactions that may lead to new derivatives with enhanced biological activity:

- Oxidation : It can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction reactions can yield corresponding amines or other reduced forms.

- Substitution Reactions : The compound can participate in substitution reactions where functional groups are replaced by other groups .

Case Study 1: Anticancer Activity

In a study focusing on MCF-7 cells treated with this compound:

- The compound was shown to significantly reduce cell viability and induce apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

A preliminary investigation into the neuroprotective effects of the compound revealed:

- Significant inhibition of acetylcholinesterase activity in vitro, suggesting potential therapeutic applications for cognitive disorders.

Mechanism of Action

The mechanism of action of Sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Methyl and ethyl esters are more polar, favoring solubility in hydrophilic environments .

- Synthetic Accessibility : Methyl and ethyl esters are easier to synthesize due to the commercial availability of their respective alcohols. Sec-butyl derivatives require specialized reagents, which may complicate scalability .

Crystallographic and Conformational Analysis

X-ray crystallography studies of related compounds reveal:

- Half-Chair Conformation : The tetrahydrobenzothiophene ring adopts a half-chair conformation, with disordered methylene groups in some derivatives (e.g., ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) .

- Hydrogen Bonding: Intramolecular N–H···O hydrogen bonds stabilize the planar arrangement of the ester and amino groups, a feature conserved across methyl, ethyl, and sec-butyl derivatives .

Biological Activity

Sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 438220-75-8) is a synthetic compound that exhibits various biological activities, particularly in the fields of cancer research and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₂S |

| Molecular Weight | 253.361 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 420.6 ± 45.0 °C at 760 mmHg |

| LogP | 5.45 |

| Flash Point | 208.2 ± 28.7 °C |

This compound interacts with various molecular targets, influencing several biological pathways:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines, particularly MCF-7 breast cancer cells. It exhibits an IC₅₀ value ranging from 23.2 to 49.9 μM, indicating significant cytotoxicity against these cells .

- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound leads to G2/M phase arrest and S-phase arrest in the cell cycle of MCF-7 cells, suggesting its role in inhibiting cell proliferation through cell cycle modulation .

- Neuropharmacological Effects : Preliminary studies indicate potential neuroprotective effects against neurodegenerative diseases by acting as an acetylcholinesterase (AChE) inhibitor .

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound significantly reduces cell viability in MCF-7 cells by inducing apoptosis and necrosis. The percentage of early apoptotic cells increased significantly compared to untreated controls .

- In Vivo Studies : Animal studies indicated that administration of this compound resulted in a significant reduction in tumor mass compared to control treatments. For instance, it showed a decrease in solid tumor mass by approximately 54% when compared to standard chemotherapy agents like 5-FU .

Neuroprotective Effects

Research has also pointed towards its neuroprotective properties:

- AChE Inhibition : The compound has been evaluated for its ability to inhibit AChE activity, which is crucial for the management of Alzheimer's disease symptoms .

Case Studies

- Breast Cancer Model : In a study involving MCF-7 breast cancer cells treated with this compound, researchers observed a significant increase in apoptosis markers and a reduction in cell viability over a 48-hour period .

- Tumor Growth Inhibition : In vivo experiments involving tumor-bearing mice demonstrated that the compound effectively reduced tumor volume and weight when administered over a period of seven days post-tumor inoculation. The results were comparable to those achieved with established chemotherapeutics .

Q & A

Q. What are the common synthetic routes for preparing sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

The compound is synthesized via a Gewald reaction , which involves cyclohexanone, a cyanoacetate derivative (e.g., ethyl cyanoacetate), and sulfur in the presence of a base like N-ethylmorpholine. Post-synthetic modifications include:

- Acylation/benzoylation : Reacting the amino group with acyl chlorides (e.g., benzoyl chloride) under reflux in chloroform .

- Esterification : Introducing the sec-butyl group via transesterification or direct alkylation of the carboxylate intermediate.

Key reagents and conditions :

| Step | Reagents/Conditions | Product |

|---|---|---|

| Gewald core | Cyclohexanone, ethyl cyanoacetate, S8, N-ethylmorpholine, ethanol, 60°C | 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

| Derivatization | Benzoyl chloride, chloroform, reflux | Sec-butyl ester via alkylation |

Q. How is the structural characterization of this compound performed?

- X-ray crystallography : Single-crystal diffraction resolves bond lengths, angles, and hydrogen-bonding motifs. SHELX programs (e.g., SHELXL) refine disordered atoms, as seen in cyclohexene ring methylene groups split over two positions .

- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR confirms substituent integration, while IR identifies functional groups (e.g., ester C=O at ~1700 cm<sup>-1</sup>).

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]<sup>+</sup> for C13H21NO2S: calc. 256.13, observed 256.12) .

Q. What are the typical reactivity patterns of the amino and ester groups in this compound?

- Amino group : Participates in nucleophilic acylation (e.g., with benzoyl chloride) to form amides, critical for bioactivity studies .

- Ester group : Undergoes hydrolysis to carboxylic acid under basic conditions or transesterification with alcohols (e.g., sec-butanol) .

- Thiophene ring : Susceptible to electrophilic substitution (e.g., sulfonation) for introducing polar groups .

Advanced Research Questions

Q. How are crystallographic disorders resolved during structural refinement?

Disordered atoms (e.g., in cyclohexene rings) are modeled using SHELXL's EADP instruction , assigning anisotropic displacement parameters and split occupancies (e.g., 0.64:0.36 ratio). Constraints maintain chemically reasonable geometries .

Q. What methodologies identify hydrogen-bonding interactions in its crystal lattice?

Graph-set analysis (Bernstein et al., 1995) classifies motifs like S(6) rings from N–H···O bonds. Intermolecular C–H···O interactions form R2<sup>2</sup>(16) loops, stabilizing crystal packing .

Q. How does computational modeling complement experimental data in studying bioactivity?

- Docking studies : Predict binding affinities to targets (e.g., enzymes) using software like AutoDock.

- QSAR : Correlates substituent effects (e.g., sec-butyl vs. ethyl esters) with biological activity (e.g., IC50 in anticancer assays) .

- DFT calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

Q. What strategies validate biological activity data across conflicting studies?

- Dose-response assays : Establish reproducibility in cytotoxicity (e.g., against MCF-7 cells) .

- Structural analogs : Compare activity of derivatives (e.g., methyl vs. sec-butyl esters) to isolate functional group contributions .

- Control experiments : Rule out assay interference (e.g., solvent effects) using vehicle-only groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.